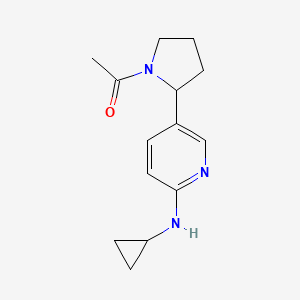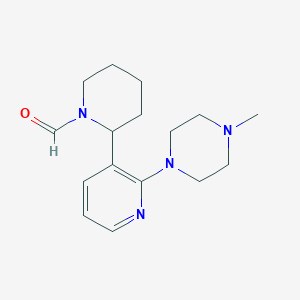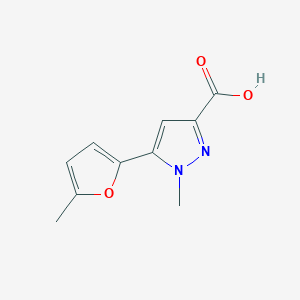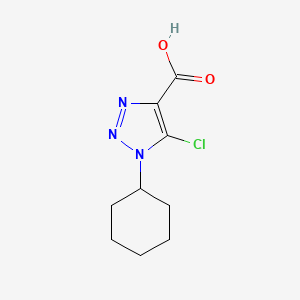
5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a chloro group at the 5-position and a cyclohexyl group at the 1-position, along with a carboxylic acid group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with ethyl 2-chloroacetoacetate to form an intermediate, which then undergoes cyclization with sodium azide to yield the triazole ring. The final step involves hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or other substituents.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 5-position.
Applications De Recherche Scientifique
5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chloro and cyclohexyl groups may enhance binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-1,2,3-Triazole-4-carboxylic acid
- 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid
- 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its substituents. The presence of both a chloro group and a cyclohexyl group on the triazole ring, along with a carboxylic acid group, imparts distinct chemical and biological properties. This combination can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C9H12ClN3O2 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
5-chloro-1-cyclohexyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-7(9(14)15)11-12-13(8)6-4-2-1-3-5-6/h6H,1-5H2,(H,14,15) |
Clé InChI |
NHRDZJYDOCUSMI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(=C(N=N2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)

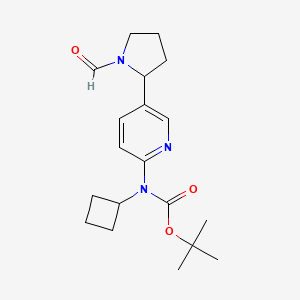

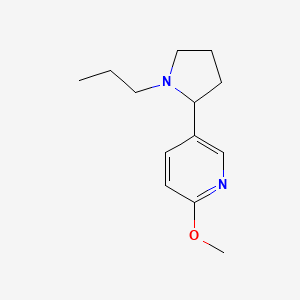
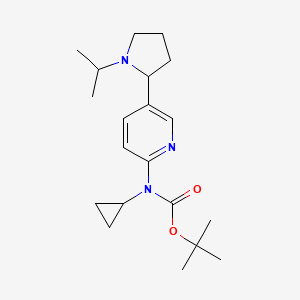
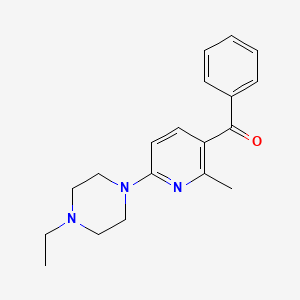
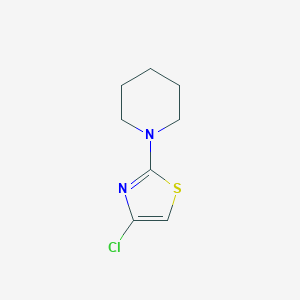
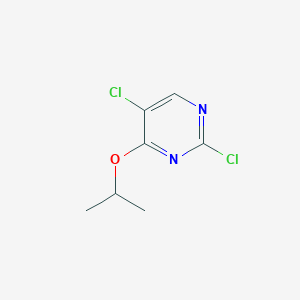
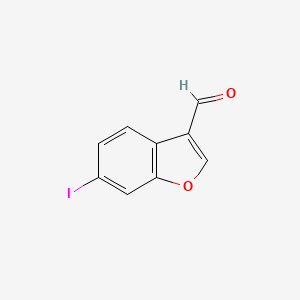
![2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804701.png)
